molecular formula C4H3N3O4 B045217 4-Nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-40-7

4-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B045217
CAS RN: 5334-40-7
M. Wt: 157.08 g/mol
InChI Key: ZMAXXOYJWZZQBK-UHFFFAOYSA-N
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Patent
US07262192B2

Procedure details

4-Nitro-2H-pyrazole-3-carboxylic acid (2.72 g, 17.4 mmol) was added to a solution of oxalyl chloride (2.42 mL, 27.7 mmol) and N,N-dimethylformamide (80 μL) in dichloromethane (45 mL) and the reaction mixture stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo and azeotroped from dichloromethane (3×100 mL). The crude product was dissolved in tetrahydrofuran, cooled in an ice bath, and treated with 0.880 ammonia solution (20 mL). The reaction mixture was stirred at room temperature for 18 hours then concentrated in vacuo and the residue partitioned between dichloromethane (300 mL) and water (100 mL). The organic layer was separated, dried over magnesium sulphate and concentrated in vacuo to yield the title product. LRMS ES+m/z 157 [MH]+
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[N:7][NH:6][C:5]=1[C:9]([OH:11])=O)([O-:3])=[O:2].C(Cl)(=O)C(Cl)=O.C[N:19](C)C=O>ClCCl>[N+:1]([C:4]1[CH:8]=[N:7][NH:6][C:5]=1[C:9]([NH2:19])=[O:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NN=C1)C(=O)O
Name
Quantity
2.42 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped from dichloromethane (3×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
treated with 0.880 ammonia solution (20 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (300 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NN=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.